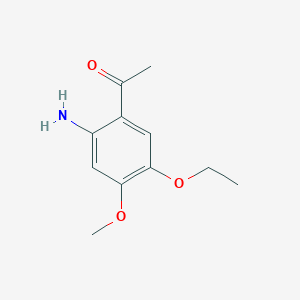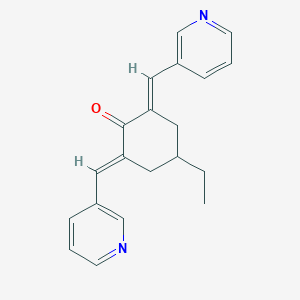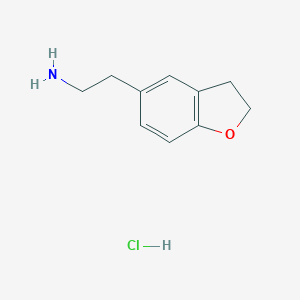
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an acetyl group at the second position, an ethoxy group at the fourth position, and a methoxy group at the fifth position on the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) can be achieved through several synthetic routes. One common method involves the acetylation of 4-ethoxy-5-methoxyaniline using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Another approach involves the use of Friedel-Crafts acylation, where 4-ethoxy-5-methoxyaniline is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method also requires careful control of reaction conditions to prevent over-acylation and ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality and high throughput. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to remove impurities and obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aniline derivatives.
Industry: Used in the production of dyes, pigments, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying the activity of target proteins. The ethoxy and methoxy groups can influence the compound’s solubility and binding affinity, affecting its overall biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxy-5-methoxyaniline: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.
2-Acetyl-4-methoxyaniline: Lacks the ethoxy group, affecting its solubility and interaction with molecular targets.
2-Acetyl-5-methoxyaniline:
Uniqueness
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
127285-49-8 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-(2-amino-5-ethoxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11-5-8(7(2)13)9(12)6-10(11)14-3/h5-6H,4,12H2,1-3H3 |
Clé InChI |
JKSXBLIVKGXQPE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C(=O)C)N)OC |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C(=O)C)N)OC |
Synonymes |
Ethanone, 1-(2-amino-5-ethoxy-4-methoxyphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)






![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
![4-[3-(4-Carbamimidoylanilino)propylamino]benzenecarboximidamide](/img/structure/B161164.png)
